
3-(Furan-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Furan-3-yl)benzoic acid” is a chemical compound with the CAS Number: 168619-07-6 . It has a molecular weight of 188.18 and is typically stored at room temperature .
Synthesis Analysis
The synthesis of furan compounds, including “3-(Furan-3-yl)benzoic acid”, has been a topic of research. Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds . This method utilizes a radical approach and has been applied to various alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “3-(Furan-3-yl)benzoic acid” can be represented by the Inchi Code: 1S/C11H8O3/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H, (H,12,13) .Physical And Chemical Properties Analysis
“3-(Furan-3-yl)benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 188.18 .Scientific Research Applications
Anti-Tumor Properties
Benzofuran derivatives, including 3-(Furan-3-yl)benzoic acid, have been extensively studied for their anti-tumor activities. Research has shown that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds demonstrated promising anticancer activity against human ovarian cancer cells . Further investigations into the molecular mechanisms underlying this effect could lead to novel therapeutic strategies.
Antibacterial Potential
The antimicrobial properties of benzofuran derivatives make them intriguing candidates for combating bacterial infections. Although specific studies on 3-(Furan-3-yl)benzoic acid are limited, related compounds have shown inhibitory effects against pathogenic bacteria. Researchers have evaluated the growth inhibition of yeast-like fungi Candida albicans by similar benzofuran derivatives . Exploring the antibacterial mechanisms and optimizing their efficacy could pave the way for new antimicrobial agents.
Anti-Viral Applications
Emerging research highlights the anti-hepatitis C virus (HCV) activity of certain benzofuran compounds. Notably, a recently discovered macrocyclic benzofuran derivative shows promise as an effective therapeutic drug for HCV . Further exploration of 3-(Furan-3-yl)benzoic acid’s antiviral potential, especially against other viral pathogens, could yield valuable insights.
Chemical Synthesis and Novel Methods
In addition to biological activities, benzofuran derivatives offer exciting synthetic opportunities. Researchers have developed novel methods for constructing benzofuran rings, including unique free radical cyclization cascades and proton quantum tunneling reactions. These techniques enable the synthesis of complex polycyclic benzofuran compounds . Investigating efficient synthetic routes for 3-(Furan-3-yl)benzoic acid derivatives could enhance their accessibility.
Drug Prospects and Structure-Activity Relationships
Understanding the relationship between the chemical structure of benzofuran derivatives and their bioactivities is essential. Researchers have explored the impact of substituents, ring modifications, and scaffold variations on biological effects . By elucidating structure-activity relationships, we can design more potent derivatives with tailored properties.
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity . It’s advisable to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Future Directions
Furan compounds, including “3-(Furan-3-yl)benzoic acid”, are important building blocks in organic chemistry . They are found in various natural sources, mostly in plants, algae, and microorganisms . The synthesis of furan compounds has seen recent advances, with some classical methods being modified and improved, and new methods being developed . This suggests that the study and application of furan compounds, including “3-(Furan-3-yl)benzoic acid”, will continue to be an area of interest in the future .
properties
IUPAC Name |
3-(furan-3-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAILKBZRXPEOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-3-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [1-(fluorocarbonyl)-3-butenyl]-, 1,1-dimethylethyl ester, (S)-](/img/no-structure.png)
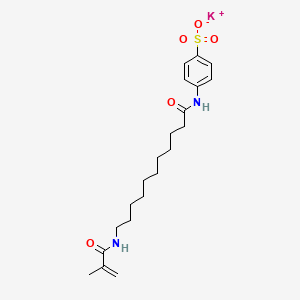
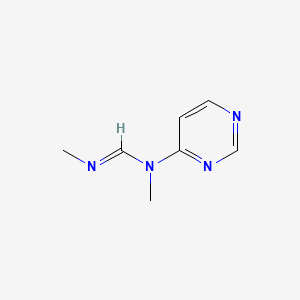
![4-Oxa-1,8-diazabicyclo[5.3.1]undecane](/img/structure/B575872.png)
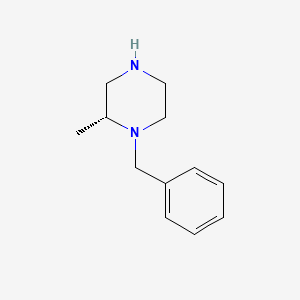
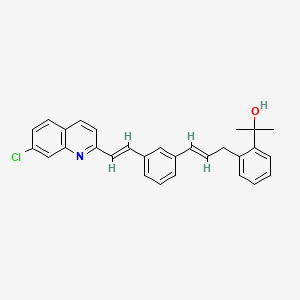
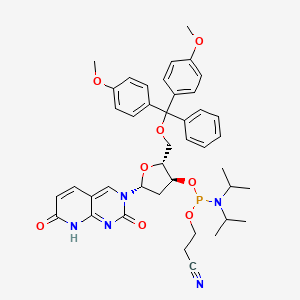
![2-[[2-chloro-4-[3-chloro-4-[[1-(5-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(5-chloro-2-methylphenyl)-3-oxobutanamide](/img/structure/B575877.png)